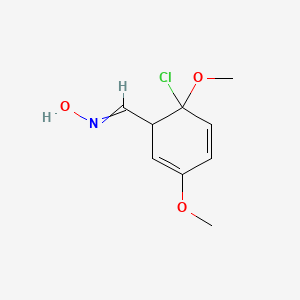
2,5-DIMETHOXY-alpha-CHLOROBENZALDOXIME
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-alpha-chlorobenzaldoxime is an organic compound with the chemical formula C9H10ClNO3. It is a derivative of benzaldoxime, where the benzene ring is substituted with two methoxy groups at the 2 and 5 positions and a chlorine atom at the alpha position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-alpha-chlorobenzaldoxime typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,5-dimethoxybenzaldehyde. This can be achieved through the methoxylation of benzaldehyde using methanol and a suitable catalyst.
Formation of Benzaldoxime: The 2,5-dimethoxybenzaldehyde is then converted to its oxime derivative by reacting it with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Chlorination: The final step involves the chlorination of the oxime derivative to introduce the chlorine atom at the alpha position. This can be done using thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethoxy-alpha-chlorobenzaldoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the oxime group can yield amines. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chlorine atom at the alpha position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides; reactions are conducted under mild to moderate temperatures in polar solvents.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Dimethoxy-alpha-chlorobenzaldoxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-dimethoxy-alpha-chlorobenzaldoxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy groups and chlorine atom contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and molecular targets are still under investigation, but it is believed to modulate enzyme activity and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of 2,5-dimethoxy-alpha-chlorobenzaldoxime.
2,5-Dimethoxyphenethylamine: A structurally related compound with psychoactive properties.
2,5-Dimethoxy-4-bromoamphetamine: Another related compound known for its psychoactive effects.
Uniqueness
This compound is unique due to the presence of the oxime group and the chlorine atom at the alpha position These structural features confer distinct reactivity and potential biological activities compared to other similar compounds
Propiedades
Fórmula molecular |
C9H12ClNO3 |
|---|---|
Peso molecular |
217.65 g/mol |
Nombre IUPAC |
N-[(6-chloro-3,6-dimethoxycyclohexa-2,4-dien-1-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H12ClNO3/c1-13-8-3-4-9(10,14-2)7(5-8)6-11-12/h3-7,12H,1-2H3 |
Clave InChI |
PTRFXBFONBCLFF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(C(C=C1)(OC)Cl)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



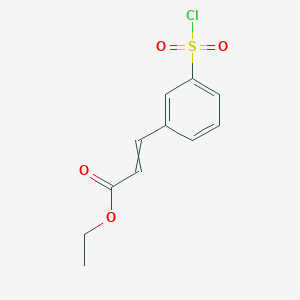
![Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate](/img/structure/B12433557.png)
![1-{3-cyclopentyl-7-oxo-6H-[1,2]oxazolo[4,5-d]pyrimidin-5-yl}ethyl methanesulfonate](/img/structure/B12433576.png)
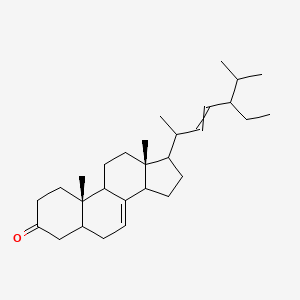
![(2r)-1,1,1-Trifluoro-2-{4-[(2s)-2-{[(3s)-3-Methylmorpholin-4-Yl]methyl}-4-(Thiophen-2-Ylsulfonyl)piperazin-1-Yl]phenyl}propan-2-Ol](/img/structure/B12433589.png)
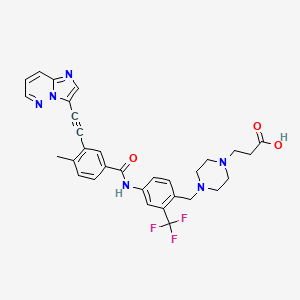
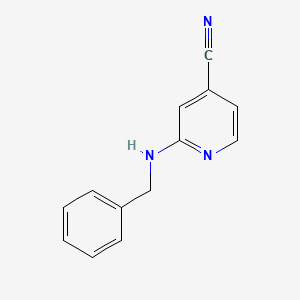


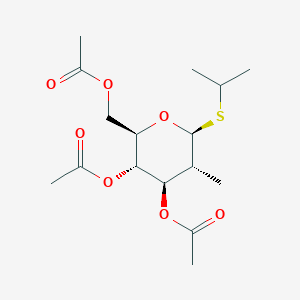
![(2S,7S)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B12433616.png)
![1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-ditert-butylphosphane;cyclopentane;iron](/img/structure/B12433620.png)
![2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B12433622.png)
